molecular formula C14H24N4O2 B5560086 N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide

N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B5560086
M. Wt: 280.37 g/mol
InChI Key: PYXTXHWBXWODLP-UHFFFAOYSA-N
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Description

N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H24N4O2 and its molecular weight is 280.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.18992602 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Pyrazole derivatives, including those structurally related to N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds, featuring modifications at the pyrazole ring, demonstrated varying degrees of potency, suggesting their potential as novel antimycobacterial agents. The study highlights the importance of chemical modifications for enhancing biological activity and provides a foundation for further research in developing new treatments for tuberculosis (Gezginci et al., 1998).

Synthesis and Characterization of Pyrazole Derivatives

Research has focused on the synthesis and characterization of pyrazole derivatives, including 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which have been explored for their potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies involve the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, leading to compounds that could serve as leads for the development of new anticancer drugs (Hassan et al., 2014).

Nematocidal Activity of Pyrazole Carboxamide Derivatives

A novel series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds have been synthesized and evaluated for their nematocidal activity against Meloidogyne incognita. These compounds, derived from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate, showed promising results, indicating their potential as new agents in the control of nematode pests in agriculture (Zhao et al., 2017).

Development of CB1 Receptor Antagonists

The molecular interaction of pyrazole derivatives with the CB1 cannabinoid receptor has been extensively studied, leading to insights into the design of selective antagonists. These studies contribute to the understanding of receptor-ligand interactions and the development of therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-propyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-2-4-12-11-13(17-16-12)14(19)15-5-3-6-18-7-9-20-10-8-18/h11H,2-10H2,1H3,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXTXHWBXWODLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.